ALD Precursor Loading: Lu(tmhd)₃ Outperforms Lu(HMDS)₃ by ~94‑Fold
In a direct head‑to‑head comparison within a fluidized‑bed ALD reactor coating TiO₂ nanoparticles (P25), commercially available Lu(tmhd)₃ achieved a lutetium loading of up to 15 wt%, whereas the custom‑made alternative Lu(HMDS)₃ yielded only 0.16 wt% Lu under identical conditions, representing a ~94‑fold enhancement in precursor utilization efficiency [1].
| Evidence Dimension | Lutetium loading (wt%) on TiO₂ nanoparticles via ALD |
|---|---|
| Target Compound Data | Up to 15 wt% Lu |
| Comparator Or Baseline | Lu(HMDS)₃: 0.16 wt% Lu |
| Quantified Difference | ~94‑fold higher loading |
| Conditions | Fluidized‑bed ALD reactor, TiO₂ nanoparticles (P25), identical process parameters |
Why This Matters
This ~94‑fold difference in precursor efficiency directly translates to reduced material waste, lower precursor consumption per deposition cycle, and improved process economics, making Lu(tmhd)₃ the clearly superior choice for ALD‑based Lu₂O₃ film fabrication compared to the alternative Lu(HMDS)₃.
- [1] Moret, J. L. T. M.; Griffiths, M. B. E.; Frijns, J. E. B. M.; Terpstra, B. E.; Wolterbeek, H. T.; Barry, S. T.; Denkova, A. G.; van Ommen, J. R. Lutetium coating of nanoparticles by atomic layer deposition. J. Vac. Sci. Technol. A 2020, 38 (2), 023202. DOI: 10.1116/1.5134446. View Source
